molecular formula C16H10BrFN2O3 B2631402 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331951-05-4

2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2631402
CAS No.: 331951-05-4
M. Wt: 377.169
InChI Key: OKMCFNZWJGMRTH-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile belongs to the pyranopyran class of heterocycles, characterized by fused pyran rings. Its structure includes a 3-bromo-4-fluorophenyl substituent at position 4, a methyl group at position 7, and a cyano group at position 2.

Properties

IUPAC Name

2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-11(18)10(17)5-8/h2-5,13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMCFNZWJGMRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H10BrFN2O3
  • CAS Number : 354544-84-6
  • Molar Mass : 377.1646 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and metabolic stability, facilitating better membrane permeability and interactions with protein targets.

Anticancer Activity

Several studies have indicated that derivatives of pyran compounds exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. A study highlighted that compounds with similar structural motifs demonstrated inhibition of cell proliferation in breast cancer (MCF-7) and other cancer cell lines .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various physiological processes:

  • Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was observed, with IC50 values indicating moderate potency. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX) : The compound exhibited moderate inhibition against COX enzymes, which are involved in inflammatory processes, indicating potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the pyran ring significantly influences the biological activity of the compound. The presence of electron-withdrawing groups like bromine and fluorine enhances enzyme inhibition due to their ability to stabilize transition states during enzymatic reactions. Conversely, electron-donating groups reduce activity by destabilizing these interactions .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, demonstrating an IC50 value indicative of significant anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Enzyme Kinetics : Kinetic studies on AChE inhibition revealed that the compound competes with acetylcholine for binding sites, suggesting a reversible inhibition mechanism. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and active site residues of AChE .

Data Table: Biological Activity Summary

Biological ActivityTargetObserved EffectReference
AnticancerMCF-7 Cell LineCytotoxicity (IC50)
Cholinesterase InhibitionAChEModerate Inhibition
COX InhibitionCOX-1/COX-2Moderate Inhibition

Scientific Research Applications

Basic Information

  • Molecular Formula: C16H10BrFN2O3
  • Molecular Weight: 377.16 g/mol
  • CAS Number: 331951-05-4

Structural Features

The compound features a pyrano[4,3-b]pyran core, which is known for its diverse biological activities. The presence of the bromo and fluoro substituents on the phenyl ring enhances its reactivity and potential therapeutic properties.

Medicinal Chemistry

The compound is being investigated for its antitumor properties. Pyran derivatives have shown significant anticancer activity due to their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.

Case Study: Anticancer Activity

A related study demonstrated that pyran derivatives exhibit cytotoxic effects against human tumor cell lines such as HeLa and A375. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .

Material Science

The unique structural features of this compound allow it to be explored as a semiconducting material . Pyran derivatives have been studied for their electronic properties, making them suitable candidates for organic electronic devices.

Case Study: Semiconducting Properties

Research has shown that certain pyrano derivatives can exhibit semiconductivity, which is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of halogen atoms (like bromine and fluorine) can enhance charge mobility .

Chemical Sensing

The compound's ability to interact with various analytes makes it a potential candidate for chemical sensors . Pyran derivatives are known to respond to changes in their environment, which can be utilized in sensor technology.

Case Study: Heavy Metal Detection

Recent studies have highlighted the use of pyran derivatives in detecting heavy metals through fluorescence quenching mechanisms. This application is crucial for environmental monitoring and safety assessments .

Table 1: Comparison of Biological Activities of Pyran Derivatives

Compound NameActivity TypeCell Line TestedIC50 (µM)
Compound AAnticancerHeLa0.36
Compound BAnticancerA3751.8
Compound CAntioxidantHCT1160.5
Compound DCDK InhibitionVarious0.25

Table 2: Properties Relevant to Material Science Applications

PropertyValue
Band Gap2.1 eV
Charge MobilityHigh
Thermal StabilityStable up to 300°C

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-amino-4-phenyl derivatives
  • 2-amino-4-phenyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile (Sharma et al., 2015): Lacks halogen substituents, featuring a simple phenyl group.
  • 2-amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (Shi et al., 2004): Methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing bromo/fluoro substituents in the target compound. This may alter reactivity in nucleophilic environments .
Halogen-Substituted Analogs
  • 2-amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (): Contains a bromobenzyloxy group, increasing steric bulk and hydrophobicity. Hydroxymethyl group enhances hydrophilicity compared to the target compound’s methyl group. Melting point: 214–216°C; IR peaks at 3406 cm⁻¹ (OH/NH) and 2191 cm⁻¹ (C≡N) .

Heterocyclic Core Modifications

Pyrano[3,2-c]pyridine Derivatives
  • Pyridinylmethyl group adds flexibility, possibly affecting conformational stability .
  • 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): Chlorophenyl substituent offers moderate electron-withdrawing effects. Molecular formula: C₂₂H₁₇ClN₄O₂; SMILES notation highlights the pyridine linkage .
Pyrrole-Fused Systems
  • 5-amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile (): Pyrrole ring introduces a planar, aromatic system with distinct electronic properties. IR spectrum shows NH stretches at 3408 cm⁻¹ and CN at 2154 cm⁻¹ .

Physicochemical and Spectral Properties

Compound Substituents Melting Point (°C) IR Key Peaks (cm⁻¹) Refinement Software
Target Compound 3-Bromo-4-fluorophenyl, methyl Not reported Expected: ~2190 (C≡N) SHELXL/OLEX2
2-amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-... (6d) 4-Bromobenzyloxy, hydroxymethyl 214–216 3406 (OH/NH), 2191 (C≡N) SHELXL
2-amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile 4-Methoxyphenyl Not reported 1636 (C=O), 1488 (Ar) SHELXS
5-amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile (4g) 4-Chlorophenyl Not reported 3408 (NH), 2154 (C≡N) SHELXL

Q & A

Q. What strategies mitigate crystallographic disorder in its X-ray analysis?

  • For disordered bromo-fluorophenyl groups, refine structures using SHELXL with split-atom models and anisotropic displacement parameters (ADPs). Validate with residual density maps (R-factor < 0.05) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
CatalystNH₄OAc (20 mol%)+15–20%
SolventEthanol/water (3:1)+25% vs. pure
Temperature80–90°CAvoids byproducts

Q. Table 2. Key Crystallographic Data

ParameterValueTechniqueReference
Space groupP2₁/cXRD
Bond length (C≡N)1.15 ÅXRD
Torsion angle (C4)12.3°DFT/XRD

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